1-Butene, 1-bromo-, (Z)-

Overview

Description

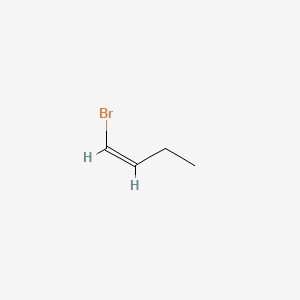

“1-Butene, 1-bromo-, (Z)-” is a chemical compound with the molecular formula CHBr . It is an isomer of butene (butylene) and is classified as a linear alpha-olefin (terminal alkene) .

Molecular Structure Analysis

The molecular structure of “1-Butene, 1-bromo-, (Z)-” involves a double bond, which is characteristic of alkenes . The E/Z system is used to describe the geometry of the compound . In this system, the two groups at each end of the double bond are analyzed and ranked using the Cahn-Ingold-Prelog (CIP) rules .Safety and Hazards

Mechanism of Action

Target of Action

(Z)-1-Bromo-1-butene, also known as 1-Bromo-3-butene, is a chemical compound with the molecular formula C4H7Br . It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals

Mode of Action

The mode of action of (Z)-1-Bromo-1-butene is largely dependent on the specific reaction it is involved in. As a brominated alkene, it can participate in various types of reactions, including electrophilic addition and radical reactions . In electrophilic addition reactions, the bromine atom can act as an electrophile, reacting with nucleophilic double bonds in other compounds . In radical reactions, the bromine atom can be abstracted to form a reactive allylic radical .

Biochemical Pathways

The specific biochemical pathways affected by (Z)-1-Bromo-1-butene depend on the context of its use. For instance, in the synthesis of pharmaceuticals or agrochemicals, it can be involved in the formation of various bioactive compounds . .

Pharmacokinetics

The pharmacokinetics of (Z)-1-Bromo-1-butene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to have good bioavailability and can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biological system in which it is present .

Result of Action

The result of (Z)-1-Bromo-1-butene’s action is the formation of new compounds through chemical reactions. For example, it has been used in the double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine, a type of biotoxin . The exact molecular and cellular effects would depend on the specific compounds formed and their biological activity.

Action Environment

The action, efficacy, and stability of (Z)-1-Bromo-1-butene can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the E/Z configuration of the compound can affect its reactivity and the products formed . Additionally, certain reaction conditions can favor the formation of one product over another.

properties

IUPAC Name |

(Z)-1-bromobut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHPSPHPKXTPA-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butene, 1-bromo-, (Z)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, [bis(dimethylamino)methylene]-, dimethyl ester](/img/structure/B3259357.png)